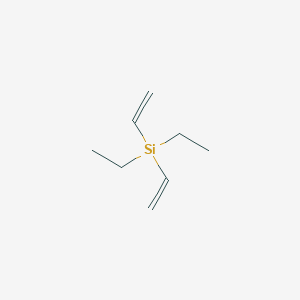
Diethyldivinylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyldivinylsilane is an organosilicon compound with the chemical formula C8H16Si It is characterized by the presence of two vinyl groups attached to a silicon atom, along with two ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
Diethyldivinylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl compounds with diethylsilane in the presence of a catalyst. The reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Diethyldivinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and organometallic reagents are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Diethyldivinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is explored for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its role in the synthesis of novel pharmaceuticals and therapeutic agents.
Industry: this compound is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of diethyldivinylsilane involves its ability to undergo various chemical transformations, primarily through the reactivity of its vinyl groups. These groups can participate in addition, polymerization, and cross-linking reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific reaction and application, with the silicon atom playing a central role in the compound’s reactivity.
相似化合物的比较
Similar Compounds
Divinyldimethylsilane: Similar in structure but with methyl groups instead of ethyl groups.
Tetravinylsilane: Contains four vinyl groups attached to the silicon atom.
Dimethoxymethylvinylsilane: Features methoxy and vinyl groups attached to the silicon atom.
Uniqueness
Diethyldivinylsilane is unique due to the presence of both ethyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds, making it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
18270-16-1 |
|---|---|
分子式 |
C8H16Si |
分子量 |
140.30 g/mol |
IUPAC 名称 |
bis(ethenyl)-diethylsilane |
InChI |
InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2,7-8H2,3-4H3 |
InChI 键 |
UDLNYNSUFIHIKN-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(C=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



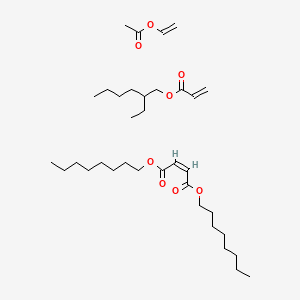
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
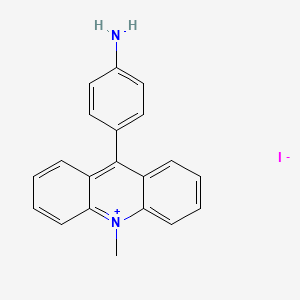
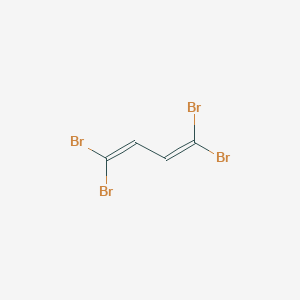
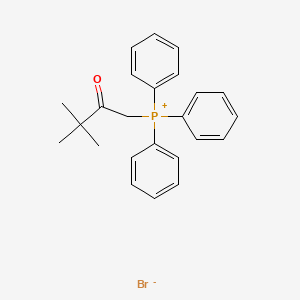
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
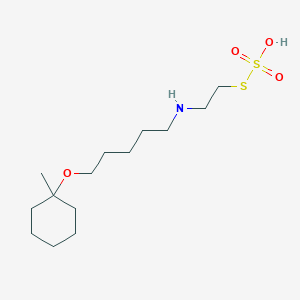
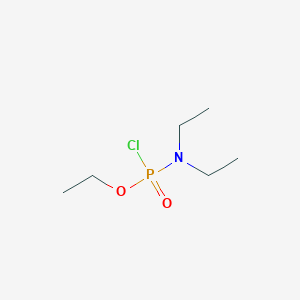
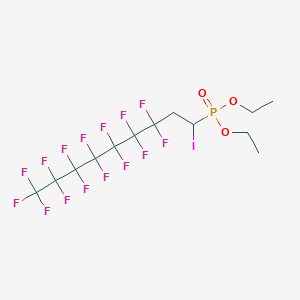
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)
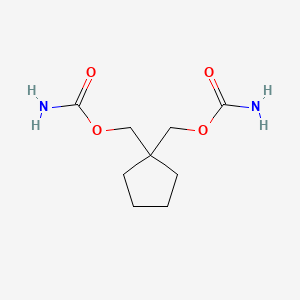
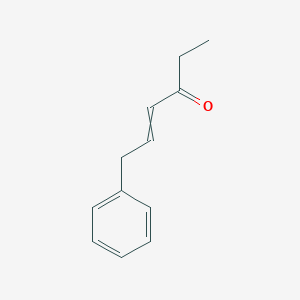
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
